2-(2,3-Dichloroinden-1-ylidene)propanedinitrile
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Overview
Description
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two chlorine atoms and a propanedinitrile group attached to an indene ring. This compound is known for its unique structural features and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile typically involves the condensation of 2,3-dichloroindene with malononitrile in the presence of a suitable catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, and Al2O3 . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness. The use of microwave irradiation and iodine as catalysts has also been explored to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological and industrial applications .
Scientific Research Applications
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile involves its interaction with molecular targets through its electrophilic centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes and pathways. This mechanism is particularly relevant in its potential anti-cancer activity, where it can interfere with the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its biological relevance and electrochemical properties.
2-(3-Oxo-2,3-dihydroinden-1-ylidene)propanedinitrile: Used as a near-infrared electron acceptor in organic solar cells.
Uniqueness
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile stands out due to its unique structural features, such as the presence of two chlorine atoms, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bio-active molecules further highlights its significance in scientific research and industrial applications.
Properties
CAS No. |
220898-80-6 |
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Molecular Formula |
C12H4Cl2N2 |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2-(2,3-dichloroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H4Cl2N2/c13-11-9-4-2-1-3-8(9)10(12(11)14)7(5-15)6-16/h1-4H |
InChI Key |
OUWNKQWLOLTVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=C(C#N)C#N)Cl)Cl |
Origin of Product |
United States |
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